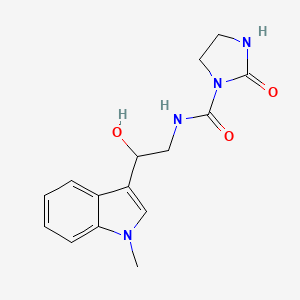

![molecular formula C20H19N3OS B2402141 2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-95-7](/img/structure/B2402141.png)

2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

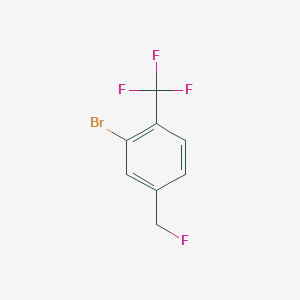

The compound “2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a chemical compound with the molecular formula C20H19N3OS . It is a complex organic compound that falls under the category of heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new 1,3,4-thiadiazole thioglycosides linked to a substituted arylidine system were synthesized via heterocyclization via click 1,3-dipolar cycloaddition . The click strategy was used for the synthesis of new 1,3,4-thiadiazole and 1,2,3-triazole hybrid glycoside-based indolyl systems as novel hybrid molecules by reacting azide derivatives with the corresponding acetylated glycosyl terminal acetylenes .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole ring is further substituted with a pyrimidoindole moiety, which adds another layer of complexity to the molecular structure .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with aryl isothiocyanates to form 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which undergo alkylation at the sulfur atom, potentially including compounds like 2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Shestakov et al., 2009).

- Pharmacological Activity : Derivatives like 2-alkylthio substituted thieno[2,3-d]pyrimidin-4-one and 5H-pyrimido[5,4-b]indol-4-one have been explored for potential spasmolytic activity (Russo et al., 1990).

Methodological Innovations

- New Synthetic Approaches : A novel methodology for synthesizing indole derivatives, like 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives, has been developed using environmentally friendly approaches (Barone & Catalfo, 2017).

- Catalyzed Cascade Cyclization : An innovative [5 + 2 + 1] cascade cyclization technique has been employed for synthesizing 5H-pyrimido[5,4-b]indole derivatives, presenting a structurally diverse approach (Wu et al., 2022).

Biological and Pharmaceutical Research

- Antibacterial Evaluation : 5H-pyrimido[5,4-b]indole-4-carboxamides and ketones have been designed and evaluated for their antibacterial properties against Mycobacterium bovis BCG and Candida albicans, demonstrating potential pharmaceutical applications (Xu et al., 2021).

- Anti-Inflammatory and Anticancer Activities : Pyrimido[4,5-b]quinoline derivatives, related to the pyrimidoindole class, have shown significant anti-inflammatory and anticancer activities, suggesting potential therapeutic uses (Hafez et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-methylphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-12(2)25-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)14-10-8-13(3)9-11-14/h4-12,21H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYPYPFJULDCRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)

![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)

![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)

![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)

![N-(4-chlorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2402074.png)

![8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402076.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402077.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B2402081.png)